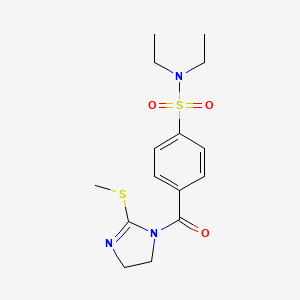
N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H21N3O3S2 and its molecular weight is 355.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Decomposition
- Study on Sulfamethoxazole: Sulfamethoxazole, a related compound, demonstrates significant photolability, leading to the formation of various photoproducts. This research is pivotal in understanding the photochemical behavior of sulfonamide compounds, which may have implications for N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide as well (Zhou & Moore, 1994).
Antimicrobial and Antifungal Properties
- Synthesis and Anti-Yeast Evaluation: A study focusing on the synthesis of novel benzenesulfonamide derivatives highlighted their significant growth-inhibitory activity against yeast-like fungi, suggesting potential antimicrobial applications for similar compounds (Sławiński et al., 2014).
Enzyme Inhibition and Molecular Docking
- New Schiff Bases of Sulfa Drugs: Research on Schiff bases derived from sulfamethoxazole revealed their inhibitory effects on various enzyme activities. This indicates potential biological applications in enzyme inhibition for related benzenesulfonamide compounds (Alyar et al., 2019).
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed promising properties for photodynamic therapy, an area of interest for related benzenesulfonamide compounds (Pişkin et al., 2020).
Crystal Structure Analysis
- Investigation of Crystal Structures: Research on closely related benzenesulfonamides has been instrumental in understanding their crystal structures, providing valuable insights for the structural analysis of similar compounds (Suchetan et al., 2015).
Synthetic Applications
- Metalated Sulfonamides: The use of benzenesulfonamide as a Directed Metalation Group (DMG) in synthesis has vast possibilities, suggesting potential synthetic applications for related benzenesulfonamides (Familoni, 2002).
Wirkmechanismus
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .
Mode of Action
The compound acts as an inhibitor of CA IX . By inhibiting CA IX, the compound interferes with the enzyme’s ability to maintain pH homeostasis within the tumor microenvironment. This disruption can lead to a decrease in tumor cell survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is accompanied by a significant modification in pH. By inhibiting CA IX, the compound disrupts this metabolic shift, potentially leading to a decrease in tumor growth .
Result of Action
The compound has shown significant anti-proliferative activity against certain cancer cell lines . For example, it has demonstrated a significant inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can lead to the overexpression of CA IX, making these tumors a suitable environment for the compound’s action . .
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-4-17(5-2)23(20,21)13-8-6-12(7-9-13)14(19)18-11-10-16-15(18)22-3/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHWNHUHPJBPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
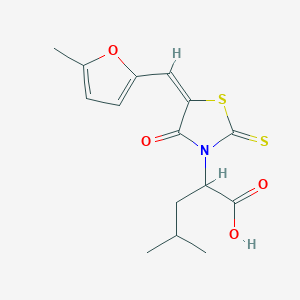
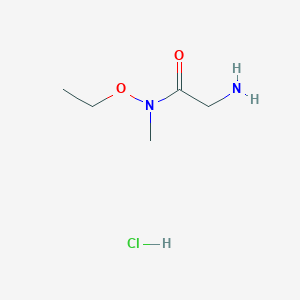
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)
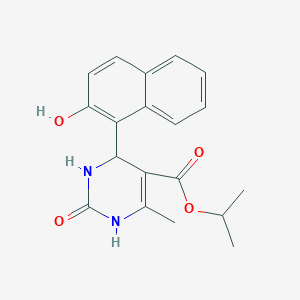
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

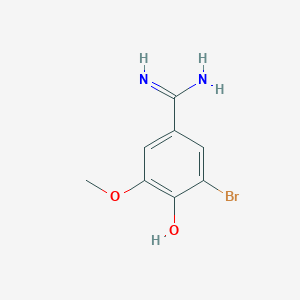
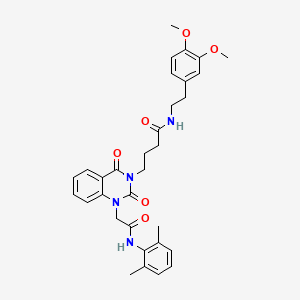
![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)
![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)
